molecular formula C18H19ClN2O3 B2454025 [(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389811-12-5

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

Cat. No. B2454025
CAS RN: 389811-12-5
M. Wt: 346.81
InChI Key: JIMNFJCUIXUVGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored. Without specific safety data or studies, it’s difficult to provide a detailed analysis of the potential hazards associated with this compound .

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations of its reactivity and potential uses, and safety assessments to determine any risks associated with its handling and use .

properties

IUPAC Name

[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-13(9-10-14-6-3-2-4-7-14)21-16(22)12-24-18(23)15-8-5-11-20-17(15)19/h2-8,11,13H,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMNFJCUIXUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85267953
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(4-Phenylbutan-2-yl)carbamoyl]methyl 2-chloropyridine-3-carboxylate

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